molecular formula C18H21ClN2OS B2881180 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide CAS No. 2034490-23-6

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide

Numéro de catalogue B2881180
Numéro CAS: 2034490-23-6
Poids moléculaire: 348.89
Clé InChI: GVVKBPDMLIJLNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound selectively inhibits the activity of the protein kinase CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.

Mécanisme D'action

CHK1 is a protein kinase that is involved in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and phosphorylates downstream targets that are involved in DNA repair and cell cycle regulation. Inhibition of CHK1 activity leads to the accumulation of DNA damage and cell death in cancer cells. 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide selectively inhibits CHK1 activity by binding to the ATP-binding site of the protein kinase domain.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit CHK1 activity in cancer cells, leading to the accumulation of DNA damage and cell death. The compound has also been shown to enhance the efficacy of DNA-damaging agents and PARP inhibitors. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has minimal effects on normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its selectivity for CHK1, which minimizes off-target effects. The compound has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its efficacy in vivo.

Orientations Futures

For research on 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide include the development of more potent and selective CHK1 inhibitors, as well as the investigation of its potential applications in combination therapy with other cancer treatments. In addition, the compound could be further studied for its potential applications in the treatment of other types of cancer, as well as its effects on normal cells. The development of more effective formulations and delivery methods could also improve the efficacy of this compound in vivo.

Méthodes De Synthèse

The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(2-chlorophenyl)acetamide. The second step involves the reaction of this intermediate with cyclohexyl isothiocyanate to form the thiazole ring, resulting in the formation of this compound. The purity of the compound can be improved by recrystallization or chromatography.

Applications De Recherche Scientifique

2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit CHK1 activity, leading to the accumulation of DNA damage and cell death in cancer cells. This makes it a promising candidate for combination therapy with DNA-damaging agents such as chemotherapy or radiation therapy. In addition, this compound has been shown to enhance the efficacy of PARP inhibitors, which are used to treat cancers with defects in DNA repair pathways. The compound has also been studied for its potential applications in the treatment of neuroblastoma, a type of childhood cancer.

Propriétés

IUPAC Name

2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKBPDMLIJLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.